![molecular formula C8H6N2OS B3319791 Thieno[2,3-b]pyridine-5-carboxamide CAS No. 117390-40-6](/img/structure/B3319791.png)

Thieno[2,3-b]pyridine-5-carboxamide

Vue d'ensemble

Description

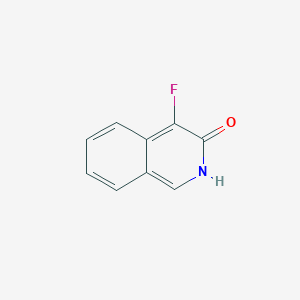

Thieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound . It’s known that the thieno[2,3-b]pyridines are a potent class of antiproliferatives . One of the main issues encountered for their clinical application is their low water solubility .

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The binding interaction modes of a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors have been studied using molecular docking, and three-dimensional quantitative structure–activity relationships (3D-QSAR) .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the retrieved papers .Applications De Recherche Scientifique

Synthesis and Cytotoxicity

Thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cell lines. For instance, certain derivatives like the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides showed significant activity, especially against melanoma and breast cancer cell lines (Hung et al., 2014). Another study found that modifying certain functionalities of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines could lead to greater activity, underscoring the importance of chemical structure in their biological effects (van Rensburg et al., 2017).

Chemical Reactions and New Compounds

Research has explored various chemical reactions involving thieno[2,3-b]pyridine derivatives, leading to the synthesis of new compounds with potential applications. For instance, the reaction of 3-aminocarboxamides with chloroacetyl chloride created new derivatives (Lukina et al., 2017). Another study described an unusual approach to synthesize dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines using sodium hypochlorite (Stroganova et al., 2019).

Anti-Proliferative Properties and Solubility Improvements

The anti-proliferative properties of thieno[2,3-b]pyridines have been a focus, particularly in cancer research. Modifications to the molecular structure, such as adding aryl groups, have been found to increase their activity against cancer cells (Haverkate et al., 2021). Researchers have also worked on improving the solubility of these compounds, which is crucial for their potential therapeutic use. Introducing polar groups into the alkyl ring was found to enhance solubility while retaining anti-proliferative activity (Haverkate et al., 2021).

Antibacterial Activity

Some thieno[2,3-b]pyridine derivatives have demonstrated antibacterial activity, particularly against Staphylococcus aureus. This finding opens potential avenues for these compounds in the field of antimicrobial therapy (Kostenko et al., 2008).

Novel Heterocyclic Systems

Thieno[2,3-b]pyridine-2-carboxylate has been used to construct a variety of new heterocyclic systems. These developments in synthetic chemistry could lead to the discovery of compounds with unique properties and potential applications in various fields (Madkour et al., 2010).

Fused Thieno[2,3-b]pyridines

The synthesis and characterization of new condensed pyridothienopyrimidines have been explored. This research adds to the diverse range of compounds that can be derived from thieno[2,3-b]pyridine, broadening the scope of possible scientific and therapeutic applications (Bakhite et al., 2017).

Mécanisme D'action

Target of Action

Thieno[2,3-b]pyridine-5-carboxamide is a potent compound with significant anti-proliferative activity . It has been found to interact with glycosphingolipids (GSLs) and Lysine Specific Demethylase 1 (LSD1) , which play crucial roles in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound interacts with its targets in a specific manner. It has been reported to have an impact on glycosphingolipid expression . In the case of LSD1, it acts as an inhibitor, disrupting the normal function of this enzyme . The exact interaction mechanism with these targets is still under investigation.

Biochemical Pathways

The compound’s interaction with glycosphingolipids and LSD1 affects multiple biochemical pathways. For instance, it influences the glycosphingolipid metabolic pathway . By inhibiting LSD1, it impacts histone methylation processes , which are crucial for gene expression regulation .

Result of Action

This compound exhibits significant anti-proliferative activity. It has been shown to induce cytotoxicity and apoptosis in cancer cell lines . Specifically, treatment with this compound reduced the percentage of cancer stem cells compared to non-treated cells .

Safety and Hazards

Orientations Futures

Thieno[2,3-b]pyridine-5-carboxamide and its derivatives hold a unique place in medicinal chemistry due to their broad pharmacological activities . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on improving their water solubility, studying their mechanism of action in more detail, and developing new derivatives with enhanced activity .

Propriétés

IUPAC Name |

thieno[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)6-3-5-1-2-12-8(5)10-4-6/h1-4H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOXCIRHGHAVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)

![2-Methylhexahydro-2h-pyrrolo[3,4-d]isoxazole](/img/structure/B3319787.png)